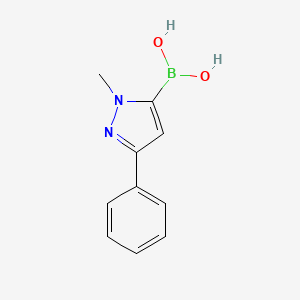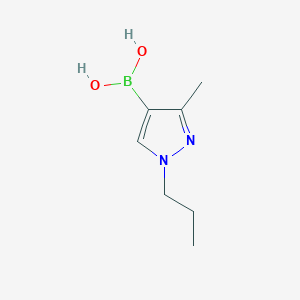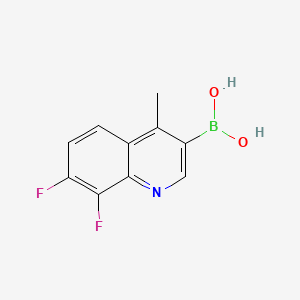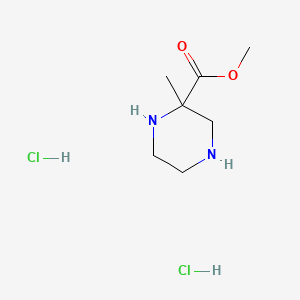
(1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. This compound features a pyrazole ring substituted with a methyl group at the first position and a phenyl group at the third position, along with a boronic acid functional group at the fifth position. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid typically involves the reaction of 1-methylpyrazole with phenylboronic acid under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Aplicaciones Científicas De Investigación
(1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling to form biaryl compounds.
Biology: Investigated for its potential as a biological probe due to its ability to form reversible covalent bonds with diols and other biomolecules.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, including enzyme inhibition and molecular recognition .
Comparación Con Compuestos Similares
Similar Compounds
(1-methyl-1H-pyrazol-5-yl)boronic acid: Lacks the phenyl group at the third position.
(3-phenyl-1H-pyrazol-5-yl)boronic acid: Lacks the methyl group at the first position.
(1-methyl-3-phenyl-1H-pyrazol-4-yl)boronic acid: Boronic acid group is at the fourth position instead of the fifth.
Uniqueness
(1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. The combination of a methyl group at the first position and a phenyl group at the third position, along with the boronic acid group at the fifth position, provides a distinct set of chemical properties that are valuable in various applications .
Propiedades
Fórmula molecular |
C10H11BN2O2 |
|---|---|
Peso molecular |
202.02 g/mol |
Nombre IUPAC |
(2-methyl-5-phenylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C10H11BN2O2/c1-13-10(11(14)15)7-9(12-13)8-5-3-2-4-6-8/h2-7,14-15H,1H3 |
Clave InChI |
CNRWTEMHIJEHTF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NN1C)C2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13465424.png)

![tert-butyl 7-amino-8-cyano-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylate](/img/structure/B13465433.png)
![4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13465443.png)
![N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide](/img/structure/B13465448.png)
![6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride](/img/structure/B13465452.png)
![2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13465459.png)
amine](/img/structure/B13465467.png)
![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B13465469.png)

